molecular formula C5H16Cl2N2 B1376586 (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride CAS No. 1423024-99-0

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride

Cat. No.: B1376586
CAS No.: 1423024-99-0
M. Wt: 175.1 g/mol
InChI Key: AEEFLGFJCJNUOQ-UHFFFAOYSA-N
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Description

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C5H14N2.2ClH. It is also known by its IUPAC name, N2,2-dimethyl-1,2-propanediamine dihydrochloride . This compound is typically found in a powdered form and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride involves the reaction of 2,2-dimethylaziridine with dilute sulfuric acid. The reaction is carried out at a temperature of 40-50°C while maintaining a slightly acidic condition (pH=3.5-4). After the reaction, the mixture is neutralized with sodium hydroxide to a pH of 9.5-10, followed by filtration to remove salts. The filtrate is then distilled to obtain the crude product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-N,2-dimethylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(2,4-6)7-3;;/h7H,4,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEFLGFJCJNUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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